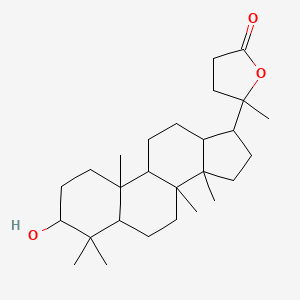
3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid gamma-lactone is a complex organic compound with significant biochemical and pharmacological properties. It is a derivative of cholanic acid and features a gamma-lactone ring, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid gamma-lactone typically involves multiple steps, starting from cholanic acid derivatives. The process includes selective hydroxylation, methylation, and lactonization reactions under controlled conditions. Common reagents used include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using specific enzymes to achieve high selectivity and yield. These methods are preferred due to their environmental friendliness and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like thionyl chloride to form chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Chlorides, bromides.
Scientific Research Applications
3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid gamma-lactone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as nuclear receptors and enzymes involved in metabolic pathways. Its gamma-lactone ring plays a crucial role in binding to these targets, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
- 3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid delta-lactone
- 3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid beta-lactone
Uniqueness: 3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid gamma-lactone is unique due to its specific gamma-lactone ring structure, which imparts distinct biological activities compared to its delta and beta counterparts. This structural variation influences its binding affinity and specificity towards molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDUWGQSZYSNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
![N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide](/img/structure/B15126162.png)
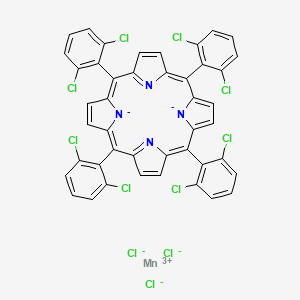
![6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15126176.png)
![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B15126186.png)
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
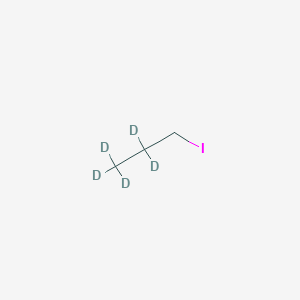
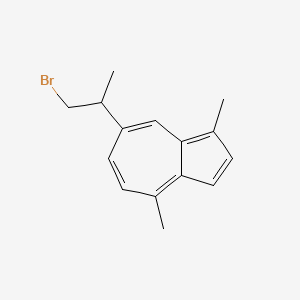
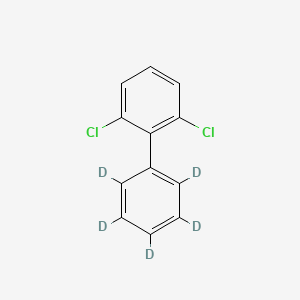
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
